molecular formula C10H8N2O2 B6605906 rac-(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carbonitrile, trans CAS No. 2382719-84-6

rac-(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carbonitrile, trans

Cat. No. B6605906
CAS RN: 2382719-84-6
M. Wt: 188.18 g/mol
InChI Key: XWQHKEDNRZCZMT-WPRPVWTQSA-N
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Description

Rac-(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carbonitrile, trans (abbreviated as rac-NPC) is an organonitrogen compound that has found a wide range of applications in the scientific research field. It is a cyclopropane derivative of the nitrophenyl group, which is a heterocyclic compound containing both a nitro group and a phenyl group. It is an important intermediate in the synthesis of various organic compounds and has been used in the synthesis of drugs, dyes, and other materials. Rac-NPC is a versatile molecule that can be used in a variety of ways, from being used as a reagent in organic synthesis to being used as a substrate in enzymatic reactions.

Scientific Research Applications

Rac-NPC has a wide range of applications in the field of scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as drugs, dyes, and other materials. It has also been used as a substrate in enzymatic reactions, such as in the synthesis of enzymes and other proteins. Rac-NPC has also been used in the synthesis of peptides and nucleosides, as well as in the synthesis of amino acids. Additionally, rac-(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carbonitrile, trans has been used in the synthesis of polymers, such as polyesters and polyamides.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carbonitrile, trans is not fully understood. However, it is believed that the nitro group of rac-(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carbonitrile, trans acts as an electron-withdrawing group, which makes the molecule more reactive. This increased reactivity allows rac-(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carbonitrile, trans to be used in a variety of reactions, such as in the synthesis of organic compounds, enzymes, and other proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carbonitrile, trans are not well understood. However, it is believed that rac-(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carbonitrile, trans can act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. This inhibition can lead to the inhibition of certain processes, such as the metabolism of drugs. Additionally, rac-(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carbonitrile, trans has been shown to have anti-inflammatory and anti-cancer properties, although the exact mechanisms of these effects are not yet known.

Advantages and Limitations for Lab Experiments

One of the main advantages of using rac-(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carbonitrile, trans in laboratory experiments is its high reactivity. This allows it to be used in a variety of reactions, such as in the synthesis of organic compounds, enzymes, and other proteins. Additionally, rac-(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carbonitrile, trans is relatively non-toxic, which makes it safe to use in laboratory experiments.
However, there are some limitations to using rac-(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carbonitrile, trans in laboratory experiments. For example, rac-(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carbonitrile, trans is not stable in the presence of light or air, which can limit its use in certain laboratory experiments. Additionally, rac-(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carbonitrile, trans is not soluble in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of rac-(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carbonitrile, trans in scientific research. For example, further research could be done to better understand the biochemical and physiological effects of rac-(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carbonitrile, trans. Additionally, more research could be done to explore the effects of rac-(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carbonitrile, trans on drug metabolism, as well as its potential anti-inflammatory and anti-cancer properties. Finally, further research could be done to explore the potential uses of rac-(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carbonitrile, trans in the synthesis of polymers, such as polyesters and polyamides.

Synthesis Methods

Rac-NPC can be synthesized by a variety of methods. One of the most common methods is the nitration of cyclopropane-1-carbonitrile, which is a compound containing a nitro group and a cyclopropane ring. This is done by reacting cyclopropane-1-carbonitrile with nitric acid in the presence of sulfuric acid. The reaction produces rac-(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carbonitrile, trans in a high yield. Another method for synthesizing rac-(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carbonitrile, trans is the reaction of cyclopropanecarbonitrile with nitrosyl chloride. This reaction is also done in the presence of a catalyst, such as sulfuric acid or pyridine.

properties

IUPAC Name

(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-6-8-5-10(8)7-1-3-9(4-2-7)12(13)14/h1-4,8,10H,5H2/t8-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQHKEDNRZCZMT-WPRPVWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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